
(E)-3-(嘧啶-5-基)丙烯酸
描述
“(E)-3-(Pyrimidin-5-YL)acrylic acid” is a chemical compound with the molecular formula C7H6N2O2 and a molecular weight of 150.14 . It is a building block used in research .
Molecular Structure Analysis
The molecular structure of “(E)-3-(Pyrimidin-5-YL)acrylic acid” can be represented by the SMILES notation: O=C(O)/C=C/C1=CN=CN=C1 .Physical And Chemical Properties Analysis
“(E)-3-(Pyrimidin-5-YL)acrylic acid” is a compound with a molecular weight of 150.14 and a molecular formula of C7H6N2O2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.科学研究应用
Anti-Inflammatory Applications
Pyrimidines, including “(E)-3-(Pyrimidin-5-YL)acrylic acid”, have been found to exhibit a range of pharmacological effects, including anti-inflammatory properties . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents .
Antioxidant Applications
Pyrimidines are also known for their antioxidant properties . They can neutralize harmful free radicals in the body, which can help prevent various health conditions, including heart disease and cancer .
Antibacterial Applications
Pyrimidines have been found to exhibit antibacterial properties . They can inhibit the growth of certain bacteria, making them potential candidates for the development of new antibacterial drugs .
Antiviral Applications
Pyrimidines, including “(E)-3-(Pyrimidin-5-YL)acrylic acid”, have been found to exhibit antiviral properties . They can inhibit the replication of certain viruses, making them potential candidates for the development of new antiviral drugs .
Antifungal Applications
Pyrimidines have been found to exhibit antifungal properties . They can inhibit the growth of certain fungi, making them potential candidates for the development of new antifungal drugs .
Antituberculosis Applications
Pyrimidines have been found to exhibit antituberculosis properties . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis, making them potential candidates for the development of new antituberculosis drugs .
Gene Cloning and Manipulation
Pyrimidines play a pivotal role in scientific research for their ability to clone, transfer, and manipulate genes . They are used in plasmid DNA, which is essential for various research applications such as gene expression analysis, genotyping, and molecular diagnostics .
Synthesis of Novel Compounds
Pyrimidines, including “(E)-3-(Pyrimidin-5-YL)acrylic acid”, are used in the synthesis of novel compounds . They continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications .
安全和危害
“(E)-3-(Pyrimidin-5-YL)acrylic acid” may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
(E)-3-pyrimidin-5-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h1-5H,(H,10,11)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAOEYWVIVLYAL-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(Pyrimidin-5-YL)acrylic acid | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
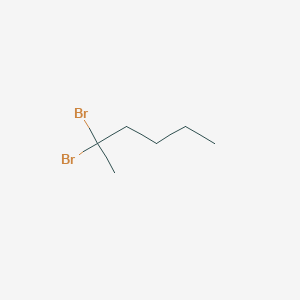
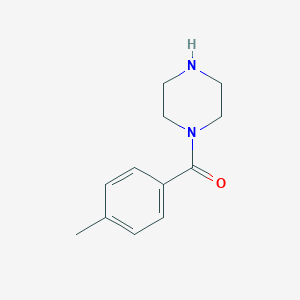
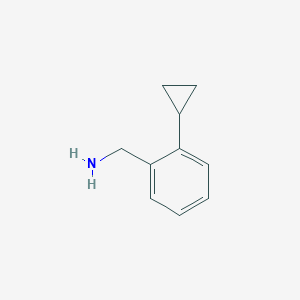
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
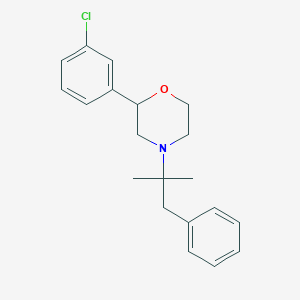
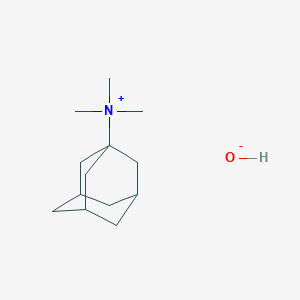
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)
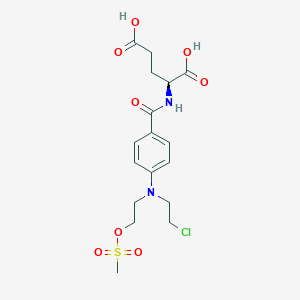
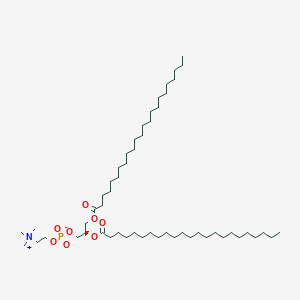
![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)
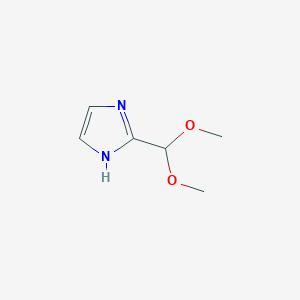
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)